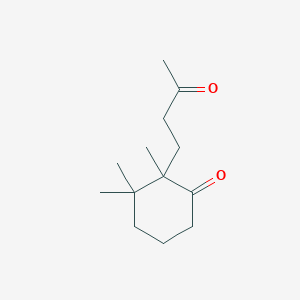
2,3,3-Trimethyl-2-(3-oxobutyl)cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,3-Trimethyl-2-(3-oxobutyl)cyclohexan-1-one is an organic compound with the molecular formula C13H22O2. It is a cyclohexanone derivative, characterized by the presence of a ketone group and a 3-oxobutyl substituent. This compound is of interest in various fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-Trimethyl-2-(3-oxobutyl)cyclohexan-1-one typically involves the alkylation of cyclohexanone derivatives. One common method is the Michael addition reaction, where cyclohexanone is reacted with methyl vinyl ketone in the presence of a base such as lithium diisopropylamide (LDA). The reaction proceeds through the formation of a silyl enol ether intermediate, which then undergoes conjugate addition to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
2,3,3-Trimethyl-2-(3-oxobutyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or hydrazines can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols or alkanes.
Substitution: Various substituted cyclohexanone derivatives.
Scientific Research Applications
2,3,3-Trimethyl-2-(3-oxobutyl)cyclohexan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2,3,3-Trimethyl-2-(3-oxobutyl)cyclohexan-1-one involves its interaction with molecular targets such as enzymes and receptors. The ketone group can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. Pathways involved may include metabolic processes and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,4,4-Trimethyl-3-(3-oxobutyl)cyclohex-2-enone
- 2,3,3-Trimethyl-2-(3-methyl-buta-1,3-dienyl)-cyclohexanone
- 2-Cyclohexen-1-one, 3,5,5-trimethyl-4-(3-oxobutyl)-
Uniqueness
2,3,3-Trimethyl-2-(3-oxobutyl)cyclohexan-1-one is unique due to its specific substitution pattern and the presence of both a ketone and a 3-oxobutyl group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
65869-04-7 |
|---|---|
Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
2,3,3-trimethyl-2-(3-oxobutyl)cyclohexan-1-one |
InChI |
InChI=1S/C13H22O2/c1-10(14)7-9-13(4)11(15)6-5-8-12(13,2)3/h5-9H2,1-4H3 |
InChI Key |
OGSMZOSGDQXMNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC1(C(=O)CCCC1(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


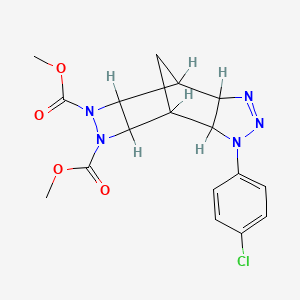
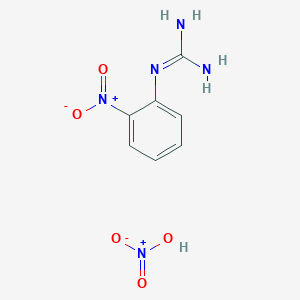
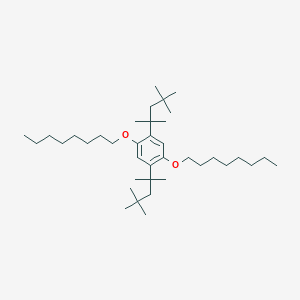
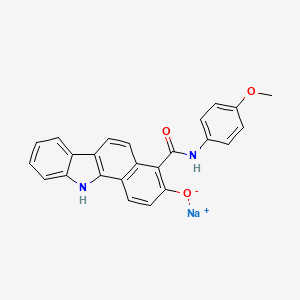
![Trimethyl[(1-phenoxyprop-1-en-1-yl)oxy]silane](/img/structure/B14471382.png)
![N-(4,4-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-ylidene)hydroxylamine](/img/structure/B14471387.png)
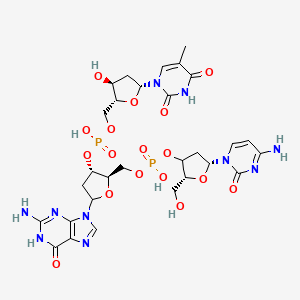
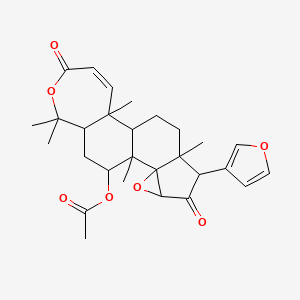

![N-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]adenosine](/img/structure/B14471421.png)
![3-Cyanobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14471429.png)

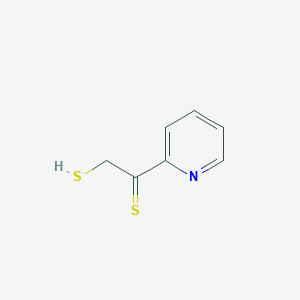
![4-[Chloro(dimethyl)silyl]butyl 2-methylprop-2-enoate](/img/structure/B14471437.png)
